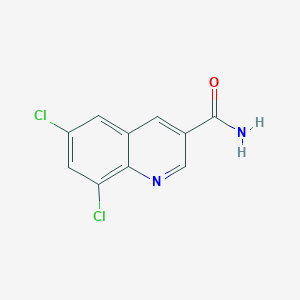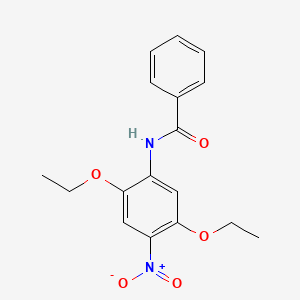
2',5'-Diethoxy-4'-nitrobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Diethoxy-4’-nitrobenzanilide: is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.335 g/mol . It is characterized by the presence of ethoxy groups at the 2’ and 5’ positions and a nitro group at the 4’ position on the benzanilide structure . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-diethoxybenzanilide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of 2’,5’-Diethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise temperature control to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5’-Diethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 2’,5’-Diethoxy-4’-aminobenzanilide
-
Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Products: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic medium
Reduction: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., Chlorine, Bromine), solvents (e.g., Dichloromethane)
Major Products:
Reduction: 2’,5’-Diethoxy-4’-aminobenzanilide
Substitution: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide
Applications De Recherche Scientifique
2’,5’-Diethoxy-4’-nitrobenzanilide is utilized in various scientific research fields, including:
-
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine:
- Explored for its potential therapeutic applications in drug development.
-
Industry:
- Used in the production of dyes and pigments.
- Employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2’,5’-Diethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group on the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2’,5’-Dibutoxy-4’-nitrobenzanilide
- 2’,5’-Dichloro-4’-nitrobenzanilide
- 2’,4-Dimethyl-4’-nitrobenzanilide
- 4’,5’-Dichloro-2’-methyl-3-nitrobenzanilide
Comparison: 2’,5’-Diethoxy-4’-nitrobenzanilide is unique due to the presence of ethoxy groups at the 2’ and 5’ positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2’,5’-Dibutoxy-4’-nitrobenzanilide and 2’,5’-Dichloro-4’-nitrobenzanilide, the ethoxy groups provide different steric and electronic effects, leading to variations in their chemical and biological properties .
Propriétés
Numéro CAS |
135-41-1 |
|---|---|
Formule moléculaire |
C17H18N2O5 |
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
N-(2,5-diethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |
Clé InChI |
BNPJJUAYGVZHHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
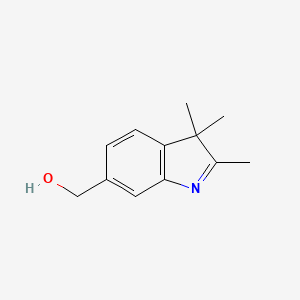

![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
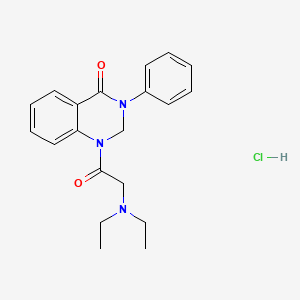
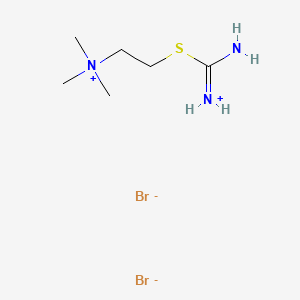
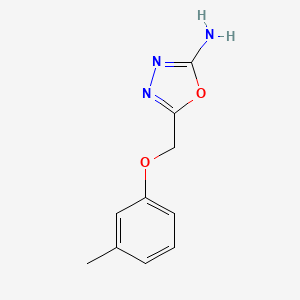
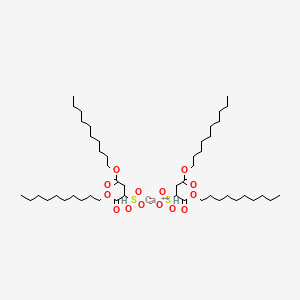


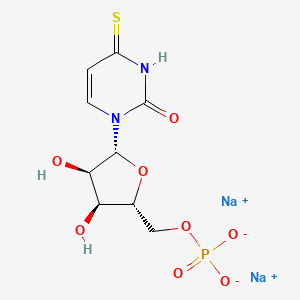
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)

